molecular formula C14H22N4O4S B11033333 N-[5-(3,4-dimethoxyphenethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide

N-[5-(3,4-dimethoxyphenethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide

Cat. No.: B11033333
M. Wt: 342.42 g/mol
InChI Key: VQVYXNXHEAKXEW-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxyphenethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazine ring, a sulfonamide group, and a dimethoxyphenethyl moiety, which contribute to its unique chemical properties and reactivity.

Properties

Molecular Formula

C14H22N4O4S

Molecular Weight

342.42 g/mol

IUPAC Name

N-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide

InChI

InChI=1S/C14H22N4O4S/c1-21-12-5-4-11(8-13(12)22-2)6-7-18-9-15-14(16-10-18)17-23(3,19)20/h4-5,8H,6-7,9-10H2,1-3H3,(H2,15,16,17)

InChI Key

VQVYXNXHEAKXEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CNC(=NC2)NS(=O)(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxyphenethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Representative Synthetic Pathway:

StepReaction TypeConditionsYield (%)Source
1CyclizationAcetic acid, 80°C, 6 h81–89
2SulfonylationMethanesulfonyl chloride, CH<sub>3</sub>CN, 0–25°C, 6 h37–89
3Alkylation3,4-Dimethoxyphenethyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C62–85

Triazine Ring Reactivity

The 1,4,5,6-tetrahydro-1,3,5-triazine ring exhibits unique reactivity due to its partial saturation and electron-deficient nature:

Ring Oxidation

Controlled oxidation with KMnO<sub>4</sub> or H<sub>2</sub>O<sub>2</sub> converts the tetrahydrotriazine to a fully aromatic triazine, altering electronic properties and biological activity .

Nucleophilic Substitution

The C2-position (adjacent to sulfonamide) undergoes substitution with amines or thiols under basic conditions:

text
R-NH₂ + Triazine → R-NH-Triazine + NH₃

Reaction rates depend on solvent polarity and substituent electronic effects .

Methanesulfonamide Group Reactions

The sulfonamide moiety participates in:

Hydrolysis

Acid-catalyzed cleavage releases methanesulfonic acid and regenerates the triazine amine:

text
H₃O⁺ → Triazine-NH₂ + CH₃SO₃H

Kinetic studies show pseudo-first-order behavior in HCl/EtOH (1:1) at 60°C .

Cross-Coupling

Buchwald-Hartwig amination with aryl halides introduces diverse aryl groups at the sulfonamide nitrogen .

Phenethyl Substituent Transformations

The 3,4-dimethoxyphenethyl group undergoes:

Demethylation

BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> cleaves methoxy groups to phenolic -OH, enhancing hydrogen-bonding capacity .

Electrophilic Aromatic Substitution

Nitration or sulfonation occurs regioselectively at the phenyl ring’s para position due to methoxy directing effects .

Stability and Degradation

FactorEffectConditionsSource
Acidic pH (pH < 3)Triazine ring hydrolysisHCl (1M), 25°C, 24 h
Alkaline pH (pH > 10)Sulfonamide cleavageNaOH (0.1M), 60°C, 6 h
UV light (254 nm)Photooxidation of dimethoxyphenyl groupMethanol, 12 h

Comparative Reactivity Insights

The compound’s reactivity diverges from simpler triazines due to:

  • Steric hindrance from the 3,4-dimethoxyphenethyl group, slowing nucleophilic attacks .

  • Electron-withdrawing sulfonamide , which stabilizes the triazine ring against reduction .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that derivatives of triazine and sulfonamide structures exhibit promising anticancer activities:

  • Mechanism of Action : Studies show that compounds with the triazine moiety can induce apoptosis in cancer cells. For example, derivatives similar to N-[5-(3,4-dimethoxyphenethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide have demonstrated the ability to increase caspase activity and disrupt mitochondrial membrane potential in cancer cells such as HCT-116 and HeLa .
  • Case Studies : In one study involving a series of synthesized sulfonamide derivatives, certain compounds exhibited IC50 values below 100 μM against human cancer cell lines like HCT-116 and MCF-7. Notably, some derivatives showed enhanced metabolic stability while maintaining cytotoxicity .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that allow for structural modifications to enhance biological activity:

  • Synthetic Pathways : The compound can be synthesized through reactions involving aminoguanidines and appropriate phenyl derivatives. This methodology allows for the introduction of various substituents that can modulate its pharmacological properties .

Apart from its anticancer properties, this compound may exhibit other biological activities:

  • Antimicrobial Properties : Similar compounds have shown potential antibacterial activity against multidrug-resistant strains. For instance, sulfonamides are known for their broad-spectrum antibacterial effects .

Research Findings and Insights

A comprehensive analysis of the compound's applications reveals several key insights:

ApplicationDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines; effective against HCT-116 and HeLa ,
SynthesisInvolves aminoguanidine reactions; allows for structural modifications
AntimicrobialPotential activity against resistant bacterial strains,

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxyphenethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Biological Activity

N-[5-(3,4-dimethoxyphenethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N4O3SC_{23}H_{30}N_4O_3S, with a molecular weight of approximately 446.58 g/mol. The compound features a triazine ring fused with a methanesulfonamide group and a dimethoxyphenethyl moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenethylamine with various reagents to form the triazine structure. The process often requires careful control of reaction conditions to achieve high yields and purity.

Antimicrobial Activity

Research indicates that compounds containing triazine rings exhibit diverse antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that related compounds demonstrated significant antibacterial activity against E. coli and S. aureus at minimum inhibitory concentrations (MIC) as low as 256 µg/mL .

Anticancer Potential

The triazine structure is known for its anticancer properties. Compounds with similar frameworks have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has shown that certain triazole derivatives can effectively target cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. Compounds with similar chemical structures have been reported to reduce inflammation markers in vitro and in vivo models .

Case Studies

Case Study 1: Antibacterial Efficacy
In a study conducted by Abdel-Rahman et al., various triazole derivatives were tested for their antibacterial activity. The results indicated that compounds with the 1,2,4-triazole framework exhibited potent activity against both gram-positive and gram-negative bacteria .

Case Study 2: Anticancer Activity
A research team investigated the anticancer potential of triazine derivatives on human breast cancer cell lines. The findings revealed that these compounds significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .

Data Summary

Biological Activity Effect Reference
AntibacterialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers

Q & A

Basic: What are the standard synthetic routes for preparing N-[5-(3,4-dimethoxyphenethyl)-1,3,5-triazin-2-yl]methanesulfonamide?

Methodological Answer:
The synthesis typically involves coupling a triazine precursor with a methanesulfonamide derivative. For example:

Triazine Core Formation : React 3,4-dimethoxyphenethylamine with cyanuric chloride under controlled pH (e.g., using triethylamine as a base) to form the triazinane backbone .

Sulfonamide Introduction : Methanesulfonamide is introduced via nucleophilic substitution at the triazine’s reactive chlorine sites. Reaction conditions (e.g., polar aprotic solvents like DMF, 60–80°C, 12–24 hours) influence yield .

Purification : Crude products are purified via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Identifies substituent integration (e.g., methoxy protons at δ 3.7–3.9 ppm, triazine ring protons at δ 5.2–6.0 ppm) and confirms regiochemistry .
  • IR Spectroscopy : Detects sulfonamide S=O stretches (~1350–1150 cm⁻¹) and triazine C=N vibrations (~1550 cm⁻¹) .
  • X-ray Crystallography : Resolves steric effects from the 3,4-dimethoxyphenethyl group and confirms the tetrahydrotriazinane chair conformation .

Advanced: How do steric and electronic effects of substituents influence reaction yields in triazine-sulfonamide synthesis?

Methodological Answer:

  • Steric Hindrance : Bulky groups (e.g., 3,4-dimethoxyphenethyl) reduce yields in nucleophilic substitution steps. Mitigate by:
    • Using high-boiling solvents (e.g., DMSO) to enhance solubility.
    • Prolonging reaction times (24–48 hours) for complete conversion .
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonamide) activate the triazine core for substitution. Contrastingly, electron-donating methoxy groups slow reactivity but improve stability. Optimize via pH control (e.g., buffered basic conditions) .

Advanced: How can researchers resolve contradictions in biological activity data for structurally similar triazine-sulfonamides?

Methodological Answer:

  • Control Variables : Standardize assays (e.g., fixed concentrations, cell lines) to isolate substituent effects. For example, compare IC50 values against a common target (e.g., kinase inhibition).
  • Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends.
  • Meta-Analysis : Cross-reference data from independent studies (e.g., PubChem BioAssay entries) to validate outliers .

Basic: What are the key applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Kinase Inhibition : The triazine core interacts with ATP-binding pockets, making it a candidate for kinase inhibitor libraries.
  • Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays (MIC ≤ 16 µg/mL observed in analogs) .
  • Prodrug Development : The sulfonamide group can be functionalized for improved bioavailability .

Advanced: What strategies optimize regioselectivity in triazine ring functionalization?

Methodological Answer:

  • Temperature Control : Lower temperatures (0–5°C) favor substitution at the most reactive chlorine site (C2 position) .
  • Protecting Groups : Temporarily block reactive amines (e.g., with Boc groups) to direct sulfonamide addition to specific positions.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

Basic: How is the stability of this compound assessed under experimental storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., hydrolyzed triazine or sulfonamide cleavage).
  • Light Sensitivity : Store in amber vials if UV-Vis spectra show absorbance < 400 nm, indicating photodegradation risk .

Advanced: How can computational tools predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with protein targets (e.g., dihydrofolate reductase). Validate with MD simulations (100 ns trajectories) to assess binding stability.
  • QSAR Models : Train models on analogs with known IC50 values, using descriptors like logP, polar surface area, and Hammett constants .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Toxicity Screening : Prioritize Ames test (mutagenicity) and zebrafish embryo assays (developmental toxicity).
  • Lab Practices : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) and PPE (nitrile gloves, lab coat) to prevent dermal exposure .

Advanced: How to design SAR studies for triazine-sulfonamide hybrids with mixed pharmacological activities?

Methodological Answer:

  • Scaffold Diversification : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) at the phenethyl and sulfonamide positions.
  • Multiparametric Analysis : Use PCA (Principal Component Analysis) to correlate structural features (e.g., logD, hydrogen bond donors) with activity clusters (antimicrobial vs. anticancer) .

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